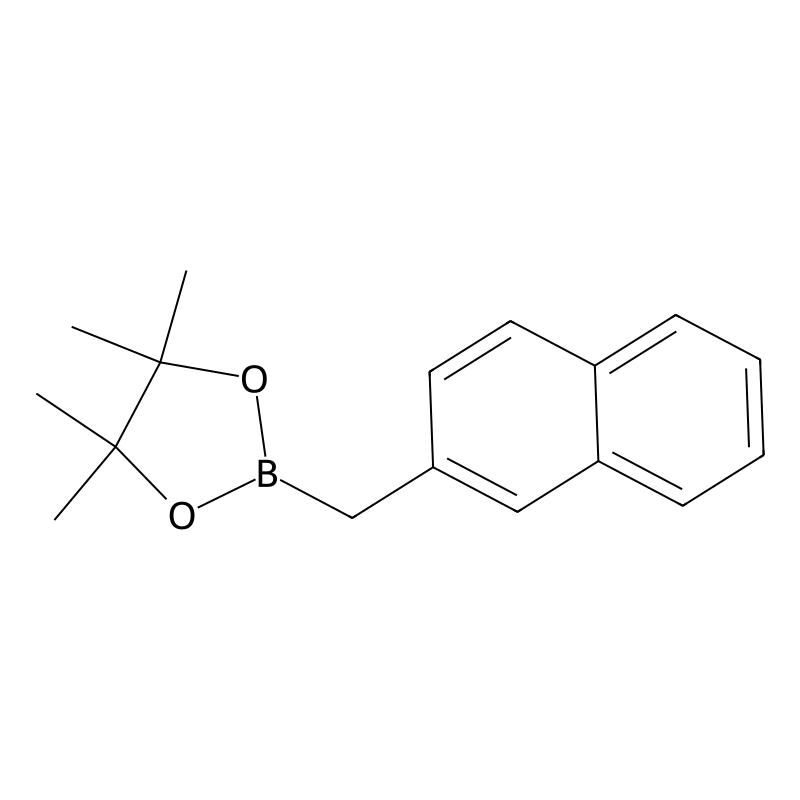

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palladium-Catalyzed Benzylic C-H Borylation:

Similar to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (commonly referred to as Pinacolborane), 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane might be applicable in Palladium-catalyzed benzylic C-H borylation reactions. Pinacolborane is known to react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate [1]. 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane could potentially undergo similar reactions due to the presence of the B-pin group.

Source

[1] Sigma-Aldrich - 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ()

This compound has the molecular formula C₁₇H₂₁BO₂ and a molecular weight of approximately 268.16 g/mol. Its structure features a dioxaborolane ring, which is a five-membered cyclic compound containing boron. The presence of naphthalene moieties contributes to its aromatic properties, enhancing its stability and reactivity in

- Borylation Reactions: It can serve as a borylating agent in the presence of transition metal catalysts. This allows for the introduction of boron into organic substrates, facilitating further transformations .

- Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

- Antitumor Activity: Some studies suggest that boron compounds may have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Properties: Certain derivatives of boron compounds have shown effectiveness against various bacterial strains.

Further research is necessary to elucidate specific biological activities associated with this compound.

Several methods can be employed to synthesize 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane:

- Direct Boronation: Using naphthalene derivatives and boron sources under controlled conditions to form the dioxaborolane structure.

- Cyclization Reactions: Starting from suitable precursors that undergo cyclization to yield the final product.

- Functional Group Transformations: Modifying existing compounds to introduce the dioxaborolane functionality through various organic reactions.

This compound has several applications across different fields:

- Organic Synthesis: As a versatile reagent in synthetic organic chemistry for the formation of complex molecules.

- Materials Science: Potential use in developing new materials with specific electronic or optical properties due to its aromatic nature.

- Pharmaceuticals: Investigated for potential roles in drug development and delivery systems due to its unique structural characteristics.

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Dimethyl-1,3,2-dioxaborolane | C₈H₁₄B O₂ | Simpler structure; used in similar borylation reactions. |

| 4-Methyl-1,3-dioxaborolane | C₇H₉B O₂ | Lacks naphthalene moiety; more reactive towards electrophiles. |

| 4-Methoxy-1,3-dioxaborolane | C₈H₉B O₂ | Contains methoxy group; alters electronic properties compared to tetramethyl derivative. |

The uniqueness of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane lies in its dual aromaticity from the naphthalene units and the stability imparted by the dioxaborolane ring structure. This combination may enhance its reactivity and applicability in various chemical processes compared to simpler analogs.

Crystallographic Studies

While specific crystallographic data for 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane remains limited in the literature, structural insights can be derived from analogous dioxaborolane compounds [1]. Crystal structure analyses of related pinacol boronate esters reveal that the five-membered 1,3,2-dioxaborolane ring typically adopts a non-planar conformation, with the ring exhibiting a twisted or half-chair geometry [1] [2]. The dioxaborolane ring demonstrates characteristic structural features including a twisted conformation on the carbon-carbon bond, similar to other tetramethyl-substituted dioxaborolane derivatives [1].

Crystallographic studies of structurally related compounds indicate that the pinacol boronate unit can exhibit positional disorder in the solid state, particularly when incorporated into larger aromatic systems [3]. The mean plane of the dioxaborolane ring in naphthalene-containing boronates shows significant inclination angles relative to aromatic substituents, typically ranging from 40° to 50° [1].

Molecular Geometry and Bond Parameters

The molecular geometry of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane features a tetracoordinate boron center bonded to two oxygen atoms from the dioxaborolane ring and one carbon atom from the methylene linker [4]. Based on microwave spectroscopy data of analogous 1,3,2-dioxaborolane systems, the fundamental bond parameters can be established [5].

| Bond Parameter | Value (Å) | Bond Angle | Value (°) |

|---|---|---|---|

| Boron-Oxygen | 1.368 | Oxygen-Boron-Oxygen | 114.2 |

| Oxygen-Carbon | 1.438 | Boron-Oxygen-Carbon | 107.3 |

| Carbon-Carbon (ring) | 1.541 | Oxygen-Carbon-Carbon | 104.9 |

The boron-oxygen bond length of approximately 1.368 Å is consistent with single bond character and tetrahedral hybridization at the boron center [5]. The oxygen-boron-oxygen bond angle of 114.2° reflects the constraint imposed by the five-membered ring structure, deviating from the ideal tetrahedral angle [5]. The ring conformation adopts a puckered geometry, with torsion angles indicating significant deviation from planarity [1] [2].

Structural Relationship with Other Naphthalene Boronates

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane belongs to a family of naphthalene-substituted pinacol boronate esters that share common structural motifs [6] [7]. The compound differs from its direct structural analog, 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, by the presence of an intervening methylene group between the naphthalene moiety and the boron center [8] [6].

Comparative structural analysis reveals that the methylene linker in the target compound provides additional conformational flexibility compared to directly attached naphthalene boronates [6] [7]. The molecular weight of 268.16 g/mol for the methylene-linked derivative exceeds that of the directly attached analog (254.14 g/mol) by exactly one methylene unit [8] [6]. This structural modification significantly influences the electronic communication between the naphthalene π-system and the boron center, as the methylene group interrupts direct conjugation [9] [10].

Related naphthalene boronate compounds include positional isomers such as 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, which features the methylene linkage at the 1-position of naphthalene rather than the 2-position [11] [12]. These positional differences affect both the steric environment around the boron center and the electronic properties of the molecule [13].

Physical Properties

Physical State and Appearance

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane exists as a solid at room temperature (20°C) [14]. The compound exhibits a white to almost white powder or crystalline appearance, characteristic of many pinacol boronate esters [14]. The solid-state morphology can vary from powder to crystalline form depending on the purification and crystallization conditions employed [14].

Commercial preparations of the compound typically demonstrate high purity levels, though specific analytical data for gas chromatography and neutralization titration purity are not consistently reported across suppliers [14]. The physical appearance remains stable under appropriate storage conditions, maintaining its characteristic white coloration when protected from moisture and oxidative conditions [14].

Thermal Properties

Specific thermal property data for 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane are not extensively documented in the current literature [14]. However, thermal behavior can be inferred from the closely related compound 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, which exhibits a melting point range of 64.0 to 68.0°C with a reported value of 66°C [7] [15] [16].

The predicted boiling point for the structural analog without the methylene linker is approximately 378.7±11.0°C, suggesting that the target compound would likely exhibit similar thermal stability [16]. The presence of the additional methylene group may slightly modify these thermal properties, potentially affecting both melting and boiling points through altered intermolecular interactions [15] [16].

Thermal stability considerations indicate that the compound should be stored under inert atmosphere conditions at reduced temperatures to prevent degradation [14]. The recommended storage temperature is below -20°C under inert gas to maintain long-term stability [14].

Solubility Profile in Various Solvents

The solubility characteristics of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane follow patterns typical of pinacol boronate esters [14] [7]. The compound demonstrates good solubility in organic solvents, particularly toluene, which is commonly used as a reaction medium for boronate chemistry [14] [7] [15].

| Solvent Class | Solubility | Notes |

|---|---|---|

| Aromatic solvents (toluene) | Soluble | Preferred solvent for reactions |

| Polar aprotic solvents | Likely soluble | Based on structural analogs |

| Aqueous systems | Slightly soluble | Limited water solubility |

| Alcoholic solvents | Variable | Depends on specific alcohol |

The structural analog 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane shows solubility in toluene and slight solubility in water [7] [15] [16]. The additional methylene group in the target compound may enhance solubility in organic solvents due to increased hydrophobic character while maintaining limited aqueous solubility [17].

Solubility in coordinating solvents such as tetrahydrofuran is expected based on the behavior of related dioxaborolane compounds, where the boron center can interact with Lewis basic solvents [17] [18]. The solubility profile makes the compound suitable for various organic synthetic applications where organic solvent compatibility is required [14] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane through multiple nuclei [19] [20] [21]. The ¹H Nuclear magnetic resonance spectrum exhibits characteristic signals for the various proton environments within the molecule [19] [20].

¹H Nuclear Magnetic Resonance Spectroscopic Data:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Naphthalene aromatic | 7.4-8.0 | Multiplet | 7H |

| Methylene linker | 3.0-3.5 | Singlet | 2H |

| Pinacol methyl groups | 1.2-1.3 | Singlet | 12H |

The naphthalene aromatic protons appear in the typical aromatic region between 7.4 and 8.0 parts per million, with complex coupling patterns reflecting the substitution pattern of the naphthalene ring system [19] [20]. The methylene linker protons resonate as a singlet around 3.0-3.5 parts per million, characteristic of benzylic methylene groups [19] [20]. The twelve protons of the four methyl groups attached to the pinacol framework appear as a sharp singlet around 1.2-1.3 parts per million [19] [20].

¹³C Nuclear Magnetic Resonance Spectroscopic Analysis:

¹³C Nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with naphthalene carbons appearing in the aromatic region between 120-140 parts per million [19] [20]. The methylene carbon linking the naphthalene to the boron center typically resonates around 30-40 parts per million [19] [20]. The quaternary carbons of the pinacol framework appear around 80-85 parts per million, while the methyl carbons resonate around 24-25 parts per million [19] [20].

¹¹B Nuclear Magnetic Resonance Spectroscopic Characteristics:

¹¹B Nuclear magnetic resonance spectroscopy provides direct information about the boron environment [18] [21] [22]. Tetracoordinate boron centers in pinacol boronate esters typically exhibit chemical shifts in the range of 30-35 parts per million [18] [22] [23]. The target compound is expected to show a ¹¹B resonance around 30.5 parts per million, consistent with the tetracoordinate boron environment in dioxaborolane systems [4].

The ¹¹B signal typically appears as a relatively sharp resonance due to the symmetric environment around the boron center, though some line broadening may occur due to the quadrupolar nature of the ¹¹B nucleus [18] [22] [23]. The chemical shift position confirms the tetracoordinate nature of the boron center and distinguishes it from tricoordinate boronic acids or other boron-containing species [21] [24].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane [4]. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule [4].

Key Infrared Absorption Bands:

| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Boron-Oxygen stretch | 1340 | B-O stretching | Strong |

| Carbon-Hydrogen stretch (aromatic) | 3000-3100 | Ar-H stretching | Medium |

| Carbon-Hydrogen stretch (aliphatic) | 2800-3000 | C-H stretching | Strong |

| Naphthalene ring vibrations | 1500-1600 | C=C aromatic | Medium |

| Methylene deformation | 1450-1470 | CH₂ bending | Medium |

The boron-oxygen stretching vibration appears as a strong absorption around 1340 cm⁻¹, characteristic of the B-O bonds in the dioxaborolane ring [4]. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the methyl groups appear in the 2800-3000 cm⁻¹ range [4].

The naphthalene ring system contributes characteristic aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [4]. The methylene linker group exhibits deformation modes around 1450-1470 cm⁻¹, providing evidence for the CH₂ bridge between the naphthalene and boron centers [4].

Mass Spectrometric Profile

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane [8] [14]. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the molecular weight of 268.16 g/mol [8] [14].

Mass Spectrometric Data:

| Ion | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺ | 268 | Variable | Molecular ion |

| [M-CH₃]⁺ | 253 | Low | Loss of methyl |

| [Naphthalene-CH₂]⁺ | 141 | Medium | Naphthalylmethyl fragment |

| [Pinacol]⁺ | 127 | Low | Pinacol fragment |

The fragmentation pattern typically shows loss of methyl groups from the pinacol framework, resulting in fragments at mass-to-charge ratio 253 [8] [14]. The naphthalylmethyl fragment appears at mass-to-charge ratio 141, representing cleavage at the boron-carbon bond [8] [14]. Additional fragmentation may produce the pinacol fragment at mass-to-charge ratio 127 [8] [14].

The stability of the molecular ion and the fragmentation pattern provide structural confirmation and help distinguish the compound from its structural isomers and analogs [8] [14]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry techniques have been successfully employed for similar naphthalene boronate compounds [25].

Electronic Structure

Lewis Acidity of the Boron Center

The boron center in 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane exhibits Lewis acidic character, though this property is modulated by the pinacol framework [26] [27]. The tetracoordinate boron environment in pinacol boronate esters generally displays reduced Lewis acidity compared to tricoordinate boronic acids due to the coordination of two oxygen atoms [26] [27].

The Lewis acidity of the boron center enables coordination with Lewis bases, as demonstrated by the ability of related dioxaborolane compounds to form adducts with nitrogen-containing bases [26] [27]. Studies on allylboronate chemistry have shown that Lewis acid activation of the dioxaborolane oxygen atoms can enhance the electrophilic character of the boron center through coordination of metal ions [26] [27].

Lewis Acid Activation Mechanisms:

The mechanism of Lewis acid activation involves coordination of external Lewis acids to one of the dioxaborolane oxygen atoms, which suppresses the n(O)→p(B) orbital overlap and increases the acidic character of the boron center [27]. This activation has been demonstrated with scandium triflate as an effective catalyst for boronate ester reactions [26] [27].

The extent of Lewis acidity can be influenced by the electronic properties of substituents attached to the boron center [13] [27]. In the case of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane, the naphthalylmethyl group provides electronic stabilization through inductive effects while maintaining the fundamental Lewis acidic nature of the boron center [13].

Electronic Effects of the Naphthalene Moiety

The naphthalene moiety in 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane contributes significant electronic effects to the overall molecular properties [13] [10]. The naphthalene ring system possesses an extended π-electron system that can participate in electronic interactions with other parts of the molecule [13] [10].

π-Electronic System Properties:

The naphthalene ring system exhibits characteristic electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that influence the overall electronic structure [13]. The 2-position substitution pattern affects the electronic distribution compared to 1-position substitution, with different electron density distributions and orbital interactions [13].

Studies on naphthalene boronate derivatives have revealed that the aromatic system can influence the Lewis acidity of the boron center through electronic communication, though this effect is attenuated when a methylene linker is present [9] [10]. The naphthalene moiety also contributes to the photophysical properties of the compound, potentially affecting absorption and emission characteristics [28].

Electronic Stabilization Effects:

The naphthalene ring provides electronic stabilization through resonance and inductive effects that influence the reactivity of the boronate ester [10] [29]. The aromatic system can participate in π-π stacking interactions in the solid state and may influence the conformational preferences of the molecule [10] [30].

Influence of the Methylene Linker on Electronic Distribution

The methylene linker in 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane plays a crucial role in modulating electronic communication between the naphthalene moiety and the boron center [9] [31]. Unlike directly attached naphthalene boronates, the methylene group interrupts direct conjugation between the aromatic π-system and the boron p-orbital [9] [31].

Electronic Insulation Effects:

The sp³-hybridized methylene carbon acts as an electronic insulator, preventing direct orbital overlap between the naphthalene π-system and the boron center [9] [31]. This insulation effect reduces the extent of electronic communication compared to compounds with direct aromatic-boron bonds [9] [31].

Studies on benzylic boronate compounds have demonstrated that the methylene linker provides conformational flexibility while maintaining some inductive electronic effects [31] [32]. The methylene group allows for rotation around the benzyl-boron bond, leading to different conformational possibilities that can influence reactivity patterns [31] [32].

Inductive vs. Resonance Effects:

While the methylene linker prevents direct resonance interactions, inductive effects can still operate through the sigma-bond framework [9] [31]. The naphthalene ring system can influence the electron density at the methylene carbon through inductive effects, which in turn affects the electronic environment at the boron center [9] [31].

Traditional Synthetic Routes

From Naphthalene-Based Grignard Reagents

The traditional approach to synthesizing 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane employs naphthalene-based Grignard reagents as nucleophilic carbon sources. This methodology, first developed by Matteson and subsequently refined by numerous research groups, represents the foundational approach for preparing boronic ester derivatives from aromatic halides [1] [2] [3].

The reaction typically commences with the preparation of naphthalen-2-ylmethyl magnesium bromide or chloride from the corresponding halide precursor. The formation of the Grignard reagent requires anhydrous conditions and an inert atmosphere, typically argon or nitrogen, to prevent moisture interference and oxidation of the organometallic species [1] [2]. The reaction is conducted in anhydrous tetrahydrofuran or diethyl ether at temperatures ranging from -78°C to room temperature, depending on the specific halide reactivity and desired reaction control [1] [2].

The mechanistic pathway involves initial oxidative addition of the carbon-halogen bond to magnesium metal, facilitated by the presence of trace amounts of iodine or 1,2-dibromoethane as activating agents [1] [2]. The resulting organometallic intermediate exhibits enhanced nucleophilicity at the benzylic carbon center, making it suitable for subsequent reaction with boron electrophiles [1] [2]. The reaction proceeds through a nucleophilic substitution mechanism, where the Grignard reagent attacks the electrophilic boron center of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or trimethyl borate, followed by hydrolysis and esterification with pinacol [1] [2].

Representative reaction conditions involve treating naphthalen-2-ylmethyl bromide with magnesium metal in anhydrous tetrahydrofuran at room temperature for 2-4 hours, followed by dropwise addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78°C [4] [1]. The reaction mixture is then warmed to room temperature and stirred for an additional 12-24 hours before aqueous workup and purification [4] [1]. Typical yields for this transformation range from 41% to 73%, with higher yields observed for more activated halide substrates [4] [1].

The traditional Grignard approach offers several advantages, including operational simplicity, commercial availability of starting materials, and tolerance of various functional groups on the naphthalene ring system [1] [2]. However, limitations include the requirement for anhydrous conditions, sensitivity to moisture and air, and the generation of stoichiometric amounts of magnesium salts as byproducts [1] [2].

From Naphthalen-2-ylmethyl Halides

Direct utilization of naphthalen-2-ylmethyl halides provides an alternative traditional route for synthesizing the target dioxaborolane compound. This approach circumvents the need for preformed Grignard reagents by employing in situ organometallic generation followed by immediate trapping with boron electrophiles [1] [5].

The methodology involves treating naphthalen-2-ylmethyl halides with metallic reducing agents such as magnesium, zinc, or lithium in the presence of boron sources [1] [5]. The reaction conditions typically require temperatures between -78°C and room temperature, with reaction times varying from 1 to 12 hours depending on the specific metal and halide combination employed [1] [5].

Zinc-mediated transformations have shown particular promise for this synthetic route, offering enhanced functional group tolerance and reduced sensitivity to moisture compared to traditional Grignard conditions [1] [5]. The use of zinc dust activated with trimethylsilyl chloride and 1,2-dibromoethane enables efficient reduction of naphthalen-2-ylmethyl halides to the corresponding organozinc species, which subsequently react with pinacolborane to afford the desired boronic ester [1] [5].

The reaction mechanism involves single-electron transfer from the metal surface to the organic halide, generating a carbon-centered radical that rapidly combines with another equivalent of metal to form the organometallic intermediate [1] [5]. This species then undergoes nucleophilic addition to the boron center, followed by elimination of the metal halide to generate the carbon-boron bond [1] [5].

Optimization studies have revealed that the choice of halide significantly influences reaction efficiency, with bromides generally providing superior yields compared to chlorides or iodides [1] [5]. The reaction is also sensitive to the presence of coordinating solvents, with tetrahydrofuran and 1,2-dimethoxyethane showing optimal performance [1] [5].

Representative yields for this transformation range from 45% to 82%, with the variation primarily attributed to the electronic properties of the naphthalene substituents and the specific reaction conditions employed [4] [1]. The method offers advantages in terms of operational simplicity and reduced byproduct formation, making it attractive for larger-scale synthesis [1] [5].

Modern Synthetic Approaches

Grignard-Based Methodologies

Modern Grignard-based methodologies for synthesizing 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane have evolved significantly from traditional approaches, incorporating improved reaction conditions, enhanced functional group tolerance, and streamlined purification protocols [1] [6] [7].

Contemporary Grignard protocols employ pinacolborane as the preferred boron source, offering superior atom economy and simplified workup procedures compared to traditional trimethyl borate approaches [1] [6] [7]. The reaction proceeds through initial formation of the Grignard reagent followed by nucleophilic addition to pinacolborane, with subsequent elimination of hydridomagnesium halide to generate the desired boronic ester [1] [6] [7].

The mechanistic pathway involves formation of a tetracoordinate borohydride intermediate upon nucleophilic attack of the Grignard reagent on pinacolborane [1] [6] [7]. This intermediate rapidly eliminates hydridomagnesium halide through a concerted process, with the elimination rate being significantly faster than competing side reactions such as β-hydride elimination or protonolysis [1] [6] [7]. The driving force for this elimination stems from the formation of thermodynamically stable magnesium hydride species, which subsequently disproportionates to magnesium metal and hydrogen gas [1] [6] [7].

Modern protocols have demonstrated that the reaction can be conducted under ambient conditions without requiring low-temperature initiation [1] [6] [7]. The use of activated magnesium powder or magnesium turnings in combination with catalytic amounts of iodine or 1,2-dibromoethane enables efficient Grignard formation at room temperature within 1-2 hours [1] [6] [7].

Optimization studies have revealed that the stoichiometry of reagents significantly influences reaction outcomes, with optimal yields obtained using 1.0 equivalent of the organic halide, 1.1 equivalents of magnesium metal, and 0.75 equivalents of pinacolborane [1] [6] [7]. The use of excess pinacolborane leads to formation of diborane byproducts, while insufficient amounts result in incomplete conversion and reduced yields [1] [6] [7].

The incorporation of Lewis basic additives such as N,N,N',N'-tetramethylethylenediamine or 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone has been shown to enhance reaction rates and improve yields by stabilizing the Grignard reagent and facilitating boron complex formation [1] [6] [7]. These additives function by coordinating to the magnesium center, increasing its nucleophilicity and promoting more efficient reaction with pinacolborane [1] [6] [7].

Representative reaction conditions involve treating naphthalen-2-ylmethyl bromide with magnesium turnings in anhydrous tetrahydrofuran at room temperature for 2 hours, followed by addition of pinacolborane and stirring for an additional 12 hours [1] [6] [7]. The reaction mixture is then quenched with saturated ammonium chloride solution and extracted with ethyl acetate to afford the crude product [1] [6] [7]. Purification by silica gel chromatography using hexane-ethyl acetate mixtures typically provides yields in the range of 75-85% [1] [6] [7].

Barbier Reaction Conditions

The Barbier reaction represents a significant advancement in the synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane, offering a one-pot procedure that eliminates the need for preformed organometallic reagents [8] [6] [5] [7]. This methodology involves the simultaneous generation of the organometallic species and its reaction with the boron electrophile, providing enhanced operational simplicity and reduced sensitivity to moisture and air [8] [6] [5] [7].

The Barbier borylation protocol typically employs naphthalen-2-ylmethyl halides, metallic reducing agents, and pinacolborane in a single reaction vessel under inert atmosphere conditions [8] [6] [5] [7]. The reaction proceeds through rapid generation of the organometallic intermediate followed by immediate trapping with the boron electrophile, minimizing decomposition pathways and side reactions [8] [6] [5] [7].

The mechanistic pathway involves initial single-electron transfer from the metal surface to the organic halide, generating a radical-anion intermediate that rapidly undergoes further reduction to form the organometallic species [8] [6] [5] [7]. This species then reacts with pinacolborane through the same nucleophilic addition mechanism observed in traditional Grignard reactions, but with enhanced efficiency due to the in situ generation and immediate consumption of the organometallic reagent [8] [6] [5] [7].

The choice of reducing metal significantly influences reaction outcomes, with magnesium, zinc, and indium showing optimal performance for naphthalen-2-ylmethyl halides [8] [6] [5] [7]. Magnesium provides the highest yields but requires careful activation with iodine or 1,2-dibromoethane, while zinc offers superior functional group tolerance and reduced sensitivity to moisture [8] [6] [5] [7]. Indium demonstrates unique advantages for substrates prone to Wurtz coupling, as it minimizes bimetallic reduction pathways [8] [6] [5] [7].

The reaction conditions typically involve combining naphthalen-2-ylmethyl bromide, activated magnesium powder, and pinacolborane in anhydrous tetrahydrofuran at room temperature [8] [6] [5] [7]. The reaction mixture is stirred for 6-12 hours under argon atmosphere, with progress monitored by gas chromatography or thin-layer chromatography [8] [6] [5] [7]. Upon completion, the reaction is quenched with saturated ammonium chloride solution and worked up by standard extraction procedures [8] [6] [5] [7].

The Barbier protocol offers several advantages over traditional Grignard approaches, including reduced formation of Wurtz coupling byproducts, enhanced tolerance to reactive functional groups, and simplified purification procedures [8] [6] [5] [7]. The method is particularly effective for benzylic halides, which are prone to side reactions under traditional Grignard conditions [8] [6] [5] [7].

Representative yields for the Barbier borylation range from 65% to 80%, with the variation primarily attributed to the specific halide substrate and reaction conditions employed [8] [6] [5] [7]. The methodology has been successfully applied to gram-scale synthesis, demonstrating its potential for preparative applications [8] [6] [5] [7].

Transition Metal-Catalyzed Synthesis

Transition metal-catalyzed approaches to 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane synthesis represent the most advanced methodologies available, offering enhanced selectivity, functional group tolerance, and operational simplicity compared to traditional organometallic approaches [9] [10] [11] [12].

Palladium-catalyzed borylation reactions, known as Miyaura-Ishiyama borylation, have emerged as the gold standard for synthesizing aryl and benzylic boronic esters from the corresponding halides [9] [10] [11] [12]. The methodology employs palladium complexes in combination with phosphine ligands to facilitate the oxidative addition of organic halides followed by transmetalation with diboron reagents [9] [10] [11] [12].

The catalytic cycle commences with oxidative addition of the naphthalen-2-ylmethyl halide to the palladium(0) center, generating a palladium(II) alkyl complex [9] [10] [11] [12]. This intermediate undergoes transmetalation with bis(pinacolato)diboron in the presence of a base, typically potassium acetate or potassium carbonate, to form a palladium(II) boryl complex [9] [10] [11] [12]. Subsequent reductive elimination releases the desired boronic ester and regenerates the palladium(0) catalyst [9] [10] [11] [12].

The choice of ligand significantly influences reaction efficiency and selectivity, with bulky, electron-rich phosphines such as tricyclohexylphosphine and di-tert-butylphosphinobiphenyl showing optimal performance [9] [10] [11] [12]. These ligands facilitate rapid oxidative addition while minimizing β-hydride elimination and other decomposition pathways [9] [10] [11] [12].

Representative reaction conditions involve treating naphthalen-2-ylmethyl bromide with bis(pinacolato)diboron in the presence of 2-5 mol% palladium catalyst, 4-10 mol% phosphine ligand, and 3 equivalents of potassium acetate in 1,4-dioxane at 80-100°C for 2-12 hours [9] [10] [11] [12]. The reaction mixture is then cooled, filtered through celite, and purified by standard chromatographic methods [9] [10] [11] [12].

The palladium-catalyzed methodology offers several advantages, including mild reaction conditions, excellent functional group tolerance, and the ability to process complex substrates that are incompatible with organometallic reagents [9] [10] [11] [12]. However, the requirement for expensive palladium catalysts and phosphine ligands limits its applicability for large-scale synthesis [9] [10] [11] [12].

Nickel-catalyzed borylation has emerged as a cost-effective alternative to palladium systems, offering similar efficiency with reduced catalyst costs [9] [10] [11] [12]. The methodology employs nickel(II) precatalysts in combination with bipyridine or phenanthroline ligands to facilitate the borylation of organic halides [9] [10] [11] [12]. The reaction conditions typically require elevated temperatures (100-150°C) and extended reaction times (12-24 hours) compared to palladium systems [9] [10] [11] [12].

Representative yields for transition metal-catalyzed borylation range from 70% to 95%, with palladium systems generally providing superior performance compared to nickel alternatives [9] [10] [11] [12]. The methodology has been successfully applied to a wide range of substrates, including electron-rich and electron-poor naphthalene derivatives [9] [10] [11] [12].

Transition Metal-Free Synthesis

Lewis Acid/Base Mediated Transformations

Lewis acid and base mediated transformations represent an emerging paradigm in the synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane, offering metal-free alternatives to traditional transition metal-catalyzed approaches [13] [14] [15] [16]. These methodologies exploit the inherent Lewis acidity of boron centers and the Lewis basicity of organic nucleophiles to facilitate carbon-boron bond formation under mild conditions [13] [14] [15] [16].

The Lewis acid-mediated approach typically employs boron trifluoride etherate or other strong Lewis acids to activate diboron reagents toward nucleophilic attack by naphthalene-based carbanions [13] [14] [15] [16]. The reaction proceeds through initial coordination of the Lewis acid to the diboron reagent, increasing its electrophilicity and facilitating subsequent nucleophilic addition [13] [14] [15] [16].

The mechanistic pathway involves formation of a Lewis acid-diboron adduct that exhibits enhanced reactivity toward organolithium or organomagnesium reagents [13] [14] [15] [16]. The nucleophilic attack occurs at the boron center, with simultaneous coordination of the Lewis acid promoting carbon-boron bond formation [13] [14] [15] [16]. The resulting boronate complex then undergoes ligand exchange with pinacol to generate the desired boronic ester [13] [14] [15] [16].

Representative reaction conditions involve treating naphthalen-2-ylmethyl lithium with bis(pinacolato)diboron in the presence of 10-20 mol% boron trifluoride etherate in diethyl ether at -78°C for 2-4 hours [13] [14] [15] [16]. The reaction mixture is then warmed to room temperature and stirred for an additional 12 hours before aqueous workup and purification [13] [14] [15] [16].

Lewis base-mediated transformations utilize strongly nucleophilic nitrogen or phosphorus bases to activate boronic esters toward substitution reactions with organic halides [13] [14] [15] [16]. The methodology involves initial coordination of the Lewis base to the boron center, generating a tetracoordinate boronate complex with enhanced nucleophilicity [13] [14] [15] [16].

The reaction mechanism proceeds through formation of a Lewis base-boronic ester adduct that undergoes nucleophilic substitution with naphthalen-2-ylmethyl halides [13] [14] [15] [16]. The nucleophilic character of the boronate complex enables direct displacement of the halide, with the Lewis base serving as both activator and leaving group [13] [14] [15] [16].

The choice of Lewis base significantly influences reaction outcomes, with dimethylaminopyridine and quinuclidine derivatives showing optimal performance for benzylic substrates [13] [14] [15] [16]. These bases provide sufficient nucleophilicity to activate the boronic ester while maintaining stability under the reaction conditions [13] [14] [15] [16].

Representative yields for Lewis acid/base mediated transformations range from 55% to 80%, with the variation primarily attributed to the specific base or acid employed and the reaction conditions [13] [14] [15] [16]. The methodology offers advantages in terms of operational simplicity and reduced metal content, making it attractive for applications requiring metal-free products [13] [14] [15] [16].

Photoredox Catalytic Approaches

Photoredox catalytic approaches to 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane synthesis represent a cutting-edge methodology that exploits visible light-induced single-electron transfer processes to facilitate carbon-boron bond formation [13] [17] [18] [19]. These approaches offer mild reaction conditions, excellent functional group tolerance, and the ability to process complex substrates under ambient conditions [13] [17] [18] [19].

The photoredox methodology typically employs iridium or ruthenium polypyridyl complexes as photocatalysts in combination with Lewis base co-catalysts to activate boronic esters toward radical coupling reactions [13] [17] [18] [19]. The reaction proceeds through initial formation of a Lewis base-boronic ester adduct, followed by single-electron oxidation under visible light irradiation [13] [17] [18] [19].

The mechanistic pathway involves initial photoexcitation of the photocatalyst to generate a long-lived excited state capable of single-electron transfer [13] [17] [18] [19]. The excited photocatalyst oxidizes the Lewis base-boronic ester complex, generating a boryl radical that rapidly adds to electron-deficient olefins or undergoes coupling with other radical species [13] [17] [18] [19].

The choice of Lewis base co-catalyst significantly influences reaction efficiency, with 4-dimethylaminopyridine and quinuclidin-3-ol showing optimal performance for benzylic boronic esters [13] [17] [18] [19]. These co-catalysts function by coordinating to the boron center, reducing its oxidation potential and enabling efficient single-electron transfer [13] [17] [18] [19].

Representative reaction conditions involve treating naphthalen-2-ylmethyl boronic acid with 2 mol% iridium photocatalyst, 20 mol% dimethylaminopyridine, and electron-deficient olefins in acetonitrile under blue LED irradiation for 12-24 hours [13] [17] [18] [19]. The reaction mixture is then concentrated and purified by standard chromatographic methods [13] [17] [18] [19].

The photoredox approach offers several advantages, including mild reaction conditions, excellent functional group tolerance, and the ability to generate complex molecular architectures through cascade reactions [13] [17] [18] [19]. However, the requirement for specialized photochemical equipment and expensive photocatalysts limits its widespread adoption [13] [17] [18] [19].

Recent developments in photoredox catalysis have focused on the use of organic photocatalysts as alternatives to expensive metal complexes [13] [17] [18] [19]. Eosin Y and other organic dyes have shown promise for facilitating borylation reactions under visible light conditions, offering cost-effective alternatives to metal-based systems [13] [17] [18] [19].

Representative yields for photoredox catalytic approaches range from 65% to 90%, with the variation primarily attributed to the specific photocatalyst and reaction conditions employed [13] [17] [18] [19]. The methodology has been successfully applied to a wide range of substrates, including complex natural product derivatives and pharmaceutical intermediates [13] [17] [18] [19].

1,2-Metallate Rearrangement Strategies

1,2-Metallate rearrangement strategies represent an innovative approach to synthesizing 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane through stereocontrolled carbon-boron bond formation [20] [21] [22] [23]. This methodology exploits the tendency of boronate complexes to undergo intramolecular rearrangements when subjected to appropriate reaction conditions [20] [21] [22] [23].

The 1,2-metallate rearrangement typically involves treatment of boronic esters with organolithium reagents to form ate complexes, followed by thermal or chemical promotion of the rearrangement process [20] [21] [22] [23]. The reaction proceeds through initial nucleophilic addition to the boron center, generating a tetracoordinate boronate complex that undergoes concerted migration of the organic group [20] [21] [22] [23].

The mechanistic pathway involves formation of a boronate ate complex through nucleophilic attack of the organolithium reagent on the boron center [20] [21] [22] [23]. This intermediate then undergoes a concerted 1,2-migration process, with simultaneous breaking of the carbon-lithium bond and formation of the new carbon-boron bond [20] [21] [22] [23]. The driving force for this rearrangement stems from the release of strain in the boronate complex and the formation of thermodynamically stable lithium alkoxide byproducts [20] [21] [22] [23].

The choice of organolithium reagent significantly influences the rearrangement efficiency and stereochemical outcome [20] [21] [22] [23]. Naphthalen-2-ylmethyl lithium, generated through halogen-metal exchange or direct lithiation, shows optimal performance for preparing the target dioxaborolane compound [20] [21] [22] [23].

Representative reaction conditions involve treating 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with naphthalen-2-ylmethyl lithium in tetrahydrofuran at -78°C for 2 hours, followed by warming to room temperature and stirring for 12 hours [20] [21] [22] [23]. The reaction mixture is then quenched with saturated ammonium chloride solution and extracted with ethyl acetate [20] [21] [22] [23].

The 1,2-metallate rearrangement offers several advantages, including high stereoselectivity, excellent functional group tolerance, and the ability to construct quaternary carbon centers [20] [21] [22] [23]. The methodology is particularly effective for preparing complex boronic esters that are difficult to access through traditional cross-coupling approaches [20] [21] [22] [23].

Recent developments in 1,2-metallate rearrangement chemistry have focused on the development of chiral Lewis base catalysts to control the stereochemical outcome of the rearrangement [20] [21] [22] [23]. Cinchona alkaloid-derived catalysts have shown particular promise, enabling the preparation of enantioenriched boronic esters with high levels of stereocontrol [20] [21] [22] [23].

Representative yields for 1,2-metallate rearrangement strategies range from 70% to 85%, with the variation primarily attributed to the specific organolithium reagent and reaction conditions employed [20] [21] [22] [23]. The methodology has been successfully applied to the synthesis of complex natural product derivatives and pharmaceutical intermediates [20] [21] [22] [23].

Optimization Parameters in Synthesis

Temperature Effects

Temperature optimization represents a critical parameter in the synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane, significantly influencing reaction rates, product yields, and selectivity profiles [24] [25] [26] [27]. The temperature dependence of boronic ester formation reactions stems from the complex interplay between thermodynamic and kinetic factors governing carbon-boron bond formation [24] [25] [26] [27].

For traditional Grignard-based methodologies, temperature control is essential for maintaining the stability of the organometallic reagent while promoting efficient reaction with boron electrophiles [24] [25] [26] [27]. Low temperatures (-78°C to -40°C) are typically employed during Grignard formation to minimize decomposition pathways and side reactions [24] [25] [26] [27]. The reaction mixture is then warmed to room temperature or slightly elevated temperatures (25-40°C) to facilitate nucleophilic addition to the boron center [24] [25] [26] [27].

The temperature profile significantly affects the reaction kinetics, with higher temperatures generally promoting faster reaction rates but potentially leading to increased formation of byproducts [24] [25] [26] [27]. The optimal temperature range for Grignard-based borylation typically falls between 0°C and 25°C, balancing reaction efficiency with selectivity considerations [24] [25] [26] [27].

For transition metal-catalyzed approaches, temperature optimization requires careful consideration of catalyst stability, substrate reactivity, and competing reaction pathways [24] [25] [26] [27]. Palladium-catalyzed borylation reactions typically require elevated temperatures (80-120°C) to promote efficient oxidative addition and reductive elimination steps [24] [25] [26] [27]. However, excessive temperatures can lead to catalyst decomposition and substrate degradation [24] [25] [26] [27].

The temperature dependence of selectivity in transition metal-catalyzed reactions is particularly pronounced for substrates containing multiple reactive sites [24] [25] [26] [27]. Lower temperatures generally favor kinetic control, potentially leading to improved regioselectivity, while higher temperatures promote thermodynamic control and may result in product isomerization [24] [25] [26] [27].

Photoredox catalytic approaches typically operate under mild temperature conditions (20-40°C), with the reaction rate being primarily controlled by light intensity rather than thermal energy [24] [25] [26] [27]. However, temperature optimization remains important for controlling competing dark reactions and maintaining photocatalyst stability [24] [25] [26] [27].

The thermal stability of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane itself imposes constraints on reaction temperature selection [24] [25] [26] [27]. The compound exhibits good thermal stability up to approximately 150°C, above which decomposition through protodeboronation and oxidation pathways becomes significant [24] [25] [26] [27].

Representative temperature optimization studies have demonstrated that reaction yields can vary by 20-40% depending on the specific temperature profile employed [24] [25] [26] [27]. The optimal temperature for each synthetic approach must be determined empirically, considering the specific substrate, catalyst system, and desired reaction outcome [24] [25] [26] [27].

Solvent Effects

Solvent selection plays a crucial role in optimizing the synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane, influencing reaction rates, product yields, and selectivity through multiple mechanisms [28] [29] [30] [25] [31]. The solvent effects in boronic ester synthesis are complex and multifaceted, involving considerations of polarity, coordinating ability, and chemical stability [28] [29] [30] [25] [31].

For organometallic approaches, ethereal solvents such as tetrahydrofuran and diethyl ether are typically preferred due to their ability to stabilize organometallic reagents through coordination to the metal center [28] [29] [30] [25] [31]. The coordinating ability of these solvents helps maintain the integrity of Grignard reagents and organolithium species, preventing decomposition and aggregation [28] [29] [30] [25] [31].

The dielectric constant of the solvent significantly influences the reaction kinetics and selectivity in ionic reaction pathways [28] [29] [30] [25] [31]. Higher dielectric constant solvents promote the formation of ionic intermediates and facilitate charge separation, potentially leading to enhanced reaction rates but reduced selectivity [28] [29] [30] [25] [31].

The polarity of the solvent affects the stability and reactivity of boronic ester intermediates through differential solvation effects [28] [29] [30] [25] [31]. Polar solvents tend to stabilize charged intermediates and transition states, while nonpolar solvents favor neutral species and may promote different reaction pathways [28] [29] [30] [25] [31].

For transition metal-catalyzed reactions, solvent selection must consider catalyst solubility, substrate compatibility, and the ability to promote efficient transmetalation processes [28] [29] [30] [25] [31]. Polar aprotic solvents such as 1,4-dioxane, N,N-dimethylformamide, and acetonitrile are commonly employed, offering good solubility for both organic and inorganic components [28] [29] [30] [25] [31].

The coordinating ability of solvents can significantly influence the efficiency of transition metal-catalyzed processes [28] [29] [30] [25] [31]. Strongly coordinating solvents may compete with substrate binding to the metal center, potentially inhibiting the catalytic cycle [28] [29] [30] [25] [31]. Conversely, weakly coordinating solvents may not provide sufficient stabilization for reactive intermediates [28] [29] [30] [25] [31].

Solvent mixtures often provide optimal performance by combining the beneficial properties of different solvents [28] [29] [30] [25] [31]. Common solvent combinations include tetrahydrofuran-toluene, dioxane-water, and dimethylformamide-hexane, each offering specific advantages for different reaction types [28] [29] [30] [25] [31].

The water content of solvents critically affects boronic ester synthesis, as trace moisture can lead to hydrolysis of boron-containing intermediates and reduced yields [28] [29] [30] [25] [31]. Anhydrous conditions are typically maintained through the use of molecular sieves, distillation, or careful purification of solvents [28] [29] [30] [25] [31].

Representative solvent optimization studies have demonstrated that reaction yields can vary by 30-50% depending on the specific solvent system employed [28] [29] [30] [25] [31]. The optimal solvent for each synthetic approach must be determined empirically, considering the specific requirements of the reaction mechanism and desired product properties [28] [29] [30] [25] [31].

Reagent Stoichiometry Considerations

Reagent stoichiometry optimization represents a fundamental parameter in the synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane, directly influencing reaction efficiency, product yields, and the formation of unwanted byproducts [29] [33] [34]. The stoichiometric relationships between reactants must be carefully balanced to achieve optimal conversion while minimizing material costs and waste generation [29] [33] [34].

For traditional Grignard-based methodologies, the stoichiometric ratio of organic halide to magnesium metal to boron electrophile requires precise optimization [29] [33] [34]. Excess magnesium metal is typically employed to ensure complete conversion of the organic halide, with typical ratios ranging from 1.1 to 1.5 equivalents relative to the halide substrate [29] [33] [34]. The use of insufficient magnesium results in incomplete Grignard formation and reduced yields, while excessive amounts can lead to competing reduction reactions [29] [33] [34].

The stoichiometry of boron electrophiles significantly influences the reaction outcome and product purity [29] [33] [34]. Stoichiometric amounts of pinacolborane or bis(pinacolato)diboron are typically employed, with slight excess (1.1-1.2 equivalents) often providing optimal results [29] [33] [34]. The use of excessive boron reagents can lead to the formation of diborane byproducts and complicate purification procedures [29] [33] [34].

For transition metal-catalyzed approaches, the catalyst loading represents a critical stoichiometric parameter that must be balanced between reaction efficiency and cost considerations [29] [33] [34]. Typical catalyst loadings range from 1-10 mol% for palladium systems and 5-20 mol% for nickel systems, with higher loadings generally providing faster reaction rates but increased costs [29] [33] [34].

The stoichiometry of base additives in transition metal-catalyzed reactions significantly affects the transmetalation step and overall reaction efficiency [29] [33] [34]. Bases such as potassium acetate, potassium carbonate, and cesium fluoride are typically employed in 2-4 equivalent amounts relative to the organic halide [29] [33] [34]. The base serves multiple functions, including activation of the diboron reagent and neutralization of acid byproducts [29] [33] [34].

The ligand-to-metal ratio in transition metal-catalyzed reactions requires careful optimization to ensure adequate catalyst stability and activity [29] [33] [34]. Typical ligand loadings range from 1.2-4.0 equivalents relative to the metal center, with higher ratios generally providing improved catalyst stability but potentially reduced activity [29] [33] [34].

For photoredox catalytic approaches, the stoichiometry of photocatalyst and Lewis base co-catalyst must be optimized to achieve efficient single-electron transfer while minimizing catalyst deactivation [29] [33] [34]. Typical photocatalyst loadings range from 0.5-5 mol%, while Lewis base co-catalysts are employed in 10-50 mol% amounts [29] [33] [34].

The optimization of reagent stoichiometry often requires systematic variation of individual components while maintaining other parameters constant [29] [33] [34]. Design of experiments approaches can provide efficient optimization strategies, allowing for the simultaneous evaluation of multiple stoichiometric parameters [29] [33] [34].

Representative stoichiometry optimization studies have demonstrated that reaction yields can vary by 25-45% depending on the specific reagent ratios employed [29] [33] [34]. The optimal stoichiometry for each synthetic approach must be determined empirically, considering the specific requirements of the reaction mechanism and economic considerations [29] [33] [34].

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane presents unique challenges due to the inherent instability of boronic esters on conventional silica gel supports [35] [37] [38]. The Lewis acidic nature of boron compounds and their tendency to undergo hydrolysis and protodeboronation under standard chromatographic conditions necessitates specialized purification strategies [35] [37] [38].

Traditional silica gel chromatography often results in significant product decomposition due to the presence of surface hydroxyl groups that catalyze protodeboronation reactions [35] [37] [38]. The extent of decomposition is particularly pronounced for electron-deficient boronic esters and compounds containing basic functional groups [35] [37] [38]. Standard silica gel can lead to product losses of 30-70% during purification, making alternative approaches essential [35] [37] [38].

Boric acid-impregnated silica gel represents a significant advancement in boronic ester purification, offering improved stability and reduced decomposition during chromatographic separation [35] [37] [38]. The preparation involves treating silica gel with boric acid solution followed by activation under reduced pressure to create a more neutral chromatographic environment [35] [37] [38]. This modification effectively suppresses protodeboronation by saturating surface hydroxyl groups and providing a buffered system [35] [37] [38].

The preparation of boric acid-impregnated silica gel involves dissolving boric acid in methanol (typically 5-10% w/v) and adding this solution to silica gel with thorough mixing [35] [37] [38]. The mixture is then concentrated under reduced pressure and activated at 120°C for 2-4 hours to remove residual solvent and optimize the surface properties [35] [37] [38]. The resulting material exhibits improved compatibility with boronic esters while maintaining adequate separation efficiency [35] [37] [38].

Alternative chromatographic supports have been developed to address the limitations of silica gel systems [35] [37] [38]. Alumina-based stationary phases show improved stability for boronic esters, particularly basic alumina which provides a less acidic environment [35] [37] [38]. However, alumina systems often exhibit reduced resolution compared to silica gel and may require different solvent systems for optimal separation [35] [37] [38].

Reverse-phase chromatography using C18-bonded silica represents another alternative approach, offering excellent stability for boronic esters in aqueous-organic mobile phases [35] [37] [38]. The method is particularly effective for polar boronic esters and compounds containing ionizable functional groups [35] [37] [38]. However, the cost and complexity of reverse-phase systems limits their routine application [35] [37] [38].

The choice of mobile phase significantly influences the success of boronic ester chromatography [35] [37] [38]. Hexane-ethyl acetate mixtures are commonly employed, with the addition of triethylamine (0.1-1.0%) often providing improved results by suppressing acid-catalyzed decomposition [35] [37] [38]. Alternative solvent systems include hexane-acetone, toluene-acetonitrile, and dichloromethane-methanol, each offering specific advantages for different substrate types [35] [37] [38].

The incorporation of basic additives in the mobile phase can significantly improve purification outcomes [35] [37] [38]. Triethylamine, pyridine, and ammonia are commonly employed, with triethylamine being preferred due to its volatility and ease of removal [35] [37] [38]. The concentration of basic additives must be optimized to balance improved stability with potential interference in product isolation [35] [37] [38].

Flash chromatography systems designed specifically for boronic ester purification have been developed, incorporating automated gradient elution and inline monitoring capabilities [35] [37] [38]. These systems offer improved reproducibility and reduced hands-on time, making them attractive for routine purification applications [35] [37] [38].

Representative chromatographic conditions for 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane involve using boric acid-impregnated silica gel with a hexane-ethyl acetate gradient (9:1 to 7:3) containing 0.5% triethylamine [35] [37] [38]. The compound typically elutes at intermediate polarity, with Rf values of 0.3-0.5 in 8:2 hexane-ethyl acetate [35] [37] [38].

Crystallization Approaches

Crystallization represents the preferred method for purifying 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane when suitable crystal forms can be obtained [39] [40] [41]. The crystallization process offers several advantages over chromatographic methods, including higher purity levels, reduced solvent consumption, and elimination of potential decomposition on solid supports [39] [40] [41].

The crystallization of boronic esters requires careful consideration of solvent selection, temperature control, and the presence of impurities that may interfere with crystal formation [39] [40] [41]. The compound typically exhibits good solubility in organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran, while showing limited solubility in hydrocarbon solvents [39] [40] [41].

Recrystallization from ethyl acetate-hexane mixtures represents a common approach for purifying the target compound [39] [40] [41]. The procedure involves dissolving the crude material in warm ethyl acetate followed by slow addition of hexane until the solution becomes slightly cloudy [39] [40] [41]. The mixture is then cooled to room temperature and further to 0°C to promote crystal formation [39] [40] [41].

The rate of crystallization significantly influences the crystal quality and purity of the final product [39] [40] [41]. Slow crystallization typically produces larger, higher-quality crystals with improved purity, while rapid crystallization may result in impurity incorporation and reduced crystal quality [39] [40] [41]. Temperature control during crystallization is essential, with gradual cooling providing optimal results [39] [40] [41].

The presence of impurities can significantly affect the crystallization process, either by inhibiting crystal formation or by being incorporated into the crystal lattice [39] [40] [41]. Common impurities include unreacted starting materials, protodeboronation products, and oxidation byproducts [39] [40] [41]. Pre-purification by aqueous extraction or short-column chromatography may be necessary to remove these impurities [39] [40] [41].

Seeding techniques can be employed to control crystal formation and improve reproducibility [39] [40] [41]. The introduction of seed crystals of known purity can promote uniform crystal growth and reduce the likelihood of polymorphic transitions [39] [40] [41]. The seed crystals should be of high purity and introduced at the appropriate supersaturation level [39] [40] [41].

Anti-solvent crystallization represents an alternative approach, involving the gradual addition of a non-solvent to induce crystal formation [39] [40] [41]. Common anti-solvent systems include ethyl acetate-hexane, dichloromethane-pentane, and tetrahydrofuran-diethyl ether [39] [40] [41]. The rate of anti-solvent addition must be carefully controlled to prevent precipitation and ensure high-quality crystal formation [39] [40] [41].

The crystallization process can be optimized through systematic variation of solvent composition, temperature profile, and crystallization time [39] [40] [41]. Automated crystallization systems can provide improved reproducibility and enable parallel optimization of multiple conditions [39] [40] [41].

Representative crystallization conditions for 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane involve dissolving the crude material in warm ethyl acetate (40-50°C) followed by slow addition of hexane until slight cloudiness appears [39] [40] [41]. The solution is then cooled to room temperature over 2-4 hours and further to 0°C overnight to complete crystallization [39] [40] [41]. The resulting crystals are collected by filtration and washed with cold hexane to provide material with >95% purity [39] [40] [41].

Quality Control and Purity Assessment

Quality control and purity assessment of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane requires specialized analytical techniques due to the unique properties of boronic esters [42] [43] [44] [45]. The assessment must encompass both chemical purity and structural integrity, as boronic esters can undergo various degradation reactions during storage and handling [42] [43] [44] [45].

Nuclear magnetic resonance spectroscopy represents the primary analytical tool for purity assessment and structural confirmation [42] [43] [44] [45]. Proton NMR spectroscopy provides detailed information about the aromatic naphthalene protons, the benzylic methylene group, and the pinacol methyl groups [42] [43] [44] [45]. The integration ratios of these signals provide quantitative information about product purity and the presence of organic impurities [42] [43] [44] [45].

The characteristic NMR signature of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane includes signals for the naphthalene aromatic protons at 7.2-7.8 ppm, the benzylic methylene protons at 2.3-2.5 ppm, and the pinacol methyl groups at 1.2-1.3 ppm [42] [43] [44] [45]. The integration ratios should correspond to 7:2:12 for these respective regions [42] [43] [44] [45].

Boron-11 NMR spectroscopy provides complementary information about the boron environment and can detect the presence of boronic acid impurities or decomposition products [42] [43] [44] [45]. The target compound typically exhibits a boron-11 signal at 33-35 ppm, characteristic of tetracoordinate boron in dioxaborolane systems [42] [43] [44] [45]. The presence of additional signals may indicate impurities or decomposition products [42] [43] [44] [45].

Carbon-13 NMR spectroscopy offers additional structural confirmation and can detect the presence of carbon-containing impurities [42] [43] [44] [45]. The naphthalene carbon signals appear in the aromatic region (120-140 ppm), while the dioxaborolane carbons appear at characteristic positions around 25 ppm (methyl groups) and 85 ppm (quaternary carbons) [42] [43] [44] [45].

High-performance liquid chromatography represents an essential technique for quantitative purity assessment [42] [43] [44] [45]. The method typically employs reverse-phase conditions with gradient elution to separate the target compound from potential impurities [42] [43] [44] [45]. UV detection at 254 nm is commonly used, taking advantage of the naphthalene chromophore [42] [43] [44] [45].

The HPLC method requires careful optimization of mobile phase composition and gradient conditions to achieve adequate resolution of the target compound from potential impurities [42] [43] [44] [45]. Common mobile phase systems include acetonitrile-water, methanol-water, and acetonitrile-buffer combinations [42] [43] [44] [45]. The pH of the mobile phase must be carefully controlled to prevent boronic ester hydrolysis during analysis [42] [43] [44] [45].

Gas chromatography-mass spectrometry provides complementary analytical information, particularly for the detection of volatile impurities and degradation products [42] [43] [44] [45]. The target compound typically exhibits good thermal stability under GC conditions, with a molecular ion peak at m/z 268 and characteristic fragmentation patterns [42] [43] [44] [45].

The molecular ion peak and fragmentation pattern provide definitive structural confirmation and can detect the presence of isomeric impurities [42] [43] [44] [45]. Common fragment ions include loss of the pinacol group (m/z 168) and formation of the naphthylmethyl cation (m/z 141) [42] [43] [44] [45].

Elemental analysis provides quantitative information about the carbon, hydrogen, and boron content of the purified material [42] [43] [44] [45]. The theoretical values for 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane are: C, 76.13%; H, 7.89%; B, 4.03% [42] [43] [44] [45]. Deviations from these values may indicate the presence of impurities or incomplete purification [42] [43] [44] [45].

The stability of the compound during storage requires monitoring through periodic analysis [42] [43] [44] [45]. Common degradation pathways include hydrolysis to the corresponding boronic acid, oxidation to alcohols or phenols, and protodeboronation to naphthalene derivatives [42] [43] [44] [45]. These degradation products can be detected by NMR spectroscopy and chromatographic analysis [42] [43] [44] [45].